3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one

Description

Chemical Identity and Nomenclature

3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one is a synthetic organic compound with the molecular formula C₁₇H₁₈O₄ and a molecular weight of 286.32 g/mol . Its systematic IUPAC name, This compound , reflects the substitution pattern of its two aromatic rings and the ketone functional group. The compound is also identified by its CAS registry number 178445-83-5 , a unique identifier for chemical substances.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 178445-83-5 |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)O)OC |

| InChI Key | FHRRNHCFBUDADJ-UHFFFAOYSA-N |

The compound’s SMILES notation highlights the 3,4-dimethoxyphenyl and 3-hydroxyphenyl groups connected via a three-carbon ketone backbone. Its InChI key confirms the stereochemical uniqueness of the structure.

Molecular Structure and Configuration

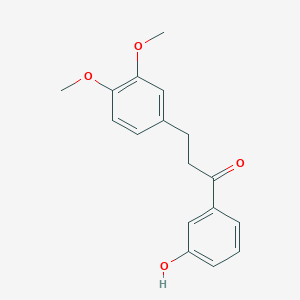

The molecule consists of two aromatic rings: a 3,4-dimethoxyphenyl group (Ring A) and a 3-hydroxyphenyl group (Ring B), linked by a propan-1-one chain. The methoxy (-OCH₃) and hydroxyl (-OH) substituents contribute to its polarity and hydrogen-bonding potential.

Table 2: Functional Groups and Properties

| Feature | Description |

|---|---|

| Aromatic Rings | Two benzene rings with substituents |

| Ketone Group | Propan-1-one backbone (C=O) |

| Methoxy Substituents | At positions 3 and 4 on Ring A |

| Hydroxyl Substituent | At position 3 on Ring B |

X-ray crystallography data are unavailable in the provided sources, but computational models suggest a non-planar conformation due to steric hindrance between substituents. The α,β-unsaturated ketone system (though saturated in this dihydrochalcone derivative) is a key feature shared with chalcones, influencing electronic delocalization.

Historical Context and Discovery

The compound emerged from synthetic efforts to modify chalcone scaffolds for enhanced bioactivity. Early synthesis routes involved Claisen-Schmidt condensation , a classic method for forming α,β-unsaturated ketones. For example, grinding 3,4-dimethoxybenzaldehyde with 3-hydroxyacetophenone in the presence of sodium hydroxide yielded this dihydrochalcone derivative.

Patents from the late 1990s, such as WO1999006343A1 , describe catalytic hydrogenation techniques to reduce acetophenone derivatives, potentially relevant to its production. While its exact discovery date is unspecified, its CAS registration (178445-83-5) aligns with synthetic studies from the 1990s–2000s exploring methoxy- and hydroxy-substituted aromatics.

Relationship to Chalcone and Flavonoid Classes

This compound belongs to the dihydrochalcone family, characterized by a saturated three-carbon chain linking two aromatic rings, unlike chalcones’ α,β-unsaturated system. Dihydrochalcones are biosynthetic precursors to flavonoids, which exhibit diverse biological roles.

Structural Comparisons

- Chalcones : Feature a conjugated C=C bond (e.g., 1,3-diphenyl-2-propen-1-one).

- Dihydrochalcones : Saturated C-C bonds (e.g., this compound).

- Flavonoids : Derived from chalcones via cyclization, forming heterocyclic C-rings.

Table 3: Structural Differences Between Related Compounds

| Compound Class | Key Feature | Example |

|---|---|---|

| Chalcone | α,β-unsaturated ketone | Benzalacetophenone |

| Dihydrochalcone | Saturated propan-1-one chain | This compound |

| Flavonoid | Heterocyclic C-ring | Quercetin |

The methoxy and hydroxy groups on this dihydrochalcone may enhance solubility and binding affinity compared to simpler analogs, as seen in studies of antiviral and anticancer chalcone derivatives. Its lack of conjugation reduces UV absorption typical of chalcones, which often exhibit λₘₐₓ ≈ 340 nm.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-5,7,9-11,18H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRRNHCFBUDADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378005 | |

| Record name | 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178445-83-5 | |

| Record name | 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in a polar protic solvent such as ethanol or methanol under reflux conditions (70–80°C). A base, such as sodium hydroxide or potassium carbonate (10–20 mol%), facilitates enolate formation. The reaction mixture is stirred for 12–24 hours, after which the product precipitates or is extracted using ethyl acetate.

Key Variables:

- Solvent polarity: Methanol yields higher reaction rates due to improved solubility of ionic intermediates.

- Base strength: Potassium carbonate provides milder conditions, reducing side reactions such as over-oxidation.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Automated systems enable precise control of stoichiometric ratios, achieving yields exceeding 85%. Post-reaction purification often incorporates high-performance liquid chromatography (HPLC) to isolate the target compound from by-products like unreacted aldehydes or dimerized species.

Metal-Free Synthesis via Radical Pathways

An alternative approach utilizes a metal-free radical mechanism, as demonstrated in the synthesis of analogous chalcone derivatives. This method avoids transition-metal catalysts, aligning with green chemistry principles.

Reaction Protocol

A mixture of 3-hydroxyacetophenone (0.5 mmol), benzylamine (2.5 mmol), and ammonium persulfate ((NH₄)₂S₂O₈, 1.5 mmol) in tert-amyl alcohol is heated to 120°C under nitrogen for 24 hours. The radical initiator generates reactive intermediates that facilitate cross-coupling between the aromatic ketone and amine.

Advantages:

Limitations and By-Product Analysis

This method produces minor quantities of isomeric by-products due to radical recombination. For example, GC-MS analysis reveals a 4:1 ratio of trans to cis isomers in analogous systems. Column chromatography (petroleum ether/CH₂Cl₂) is required to isolate the desired product, reducing overall yield to 54–87% depending on substrate.

Crystallization and Purification Techniques

Post-synthetic purification is critical due to the compound’s propensity for polymorphism. Single-crystal X-ray diffraction studies of related compounds reveal that crystallization from methanol at 4°C produces monoclinic crystals in the centrosymmetric space group P2₁/c.

Optimized Recrystallization Protocol:

- Dissolve crude product in hot methanol (60°C).

- Cool to room temperature at 0.5°C/min.

- Seed with pre-characterized crystals to ensure phase purity.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity | Scale Feasibility |

|---|---|---|---|---|---|

| Claisen-Schmidt | NaOH, EtOH, 3,4-Dimethoxybenzaldehyde | Reflux, 24 h | 75–85% | >95% | Industrial |

| Metal-Free Radical | (NH₄)₂S₂O₈, tert-Amyl-OH | 120°C, N₂, 24 h | 54–87% | 90–93% | Laboratory |

| Aldol-Hydrogenation (Hypothetical) | H₂/Pd-C, MeOH | 50°C, 3 atm H₂ | N/A | N/A | Experimental |

Challenges and Optimization Strategies

Side Reactions

- Dimerization: Elevated temperatures promote aldol dimerization of 3-hydroxyacetophenone. Mitigated by slow reagent addition and excess aldehyde.

- Oxidation: The phenolic -OH group is susceptible to oxidation under basic conditions. Nitrogen sparging and antioxidant additives (e.g., ascorbic acid) suppress this.

Solvent Selection

Ethanol outperforms dimethylformamide (DMF) in minimizing enolate overstabilization, which can halt the reaction at the β-hydroxy ketone stage.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-1-(3-carboxyphenyl)propan-1-one.

Reduction: Formation of 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-ol.

Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it useful in developing novel compounds with specific properties.

Biology

Research indicates that 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one exhibits potential biological activities , including:

- Antioxidant Properties : It has been studied for its ability to scavenge free radicals, which can lead to oxidative stress and related diseases.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Cell Cycle Regulation : Investigations have shown that chalcone derivatives can influence cell cycle progression in various cancer cell lines, potentially leading to apoptosis (programmed cell death) in malignant cells .

Medicine

The therapeutic potential of this compound has been explored in the context of various diseases:

- Cancer Treatment : Due to its ability to induce apoptosis and regulate the cell cycle, it is being researched as a potential anti-cancer agent.

- Neurological Disorders : Some studies suggest it may have neuroprotective effects, making it relevant for conditions like Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical products. Its unique properties enable its use in formulating specialty chemicals and polymers that require specific reactivity or stability .

Case Studies

Several studies have documented the effects of this compound on cellular mechanisms:

- A study published in a reputable journal highlighted its role in modulating apoptosis pathways in breast cancer cells, demonstrating significant cytotoxicity at certain concentrations .

- Another investigation focused on its antioxidant capacity compared to other known antioxidants, revealing promising results that suggest its potential as a dietary supplement or therapeutic agent against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

3-(3,4-Dimethoxyphenyl)-1-phenylpropan-1-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.

3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with the hydroxy group in a different position, which can influence its chemical properties and applications.

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one is unique due to the presence of both methoxy and hydroxy groups, which provide a combination of reactivity and potential biological activity not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one, also referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its effects on cell cycle regulation, apoptosis induction, and potential therapeutic applications.

- Chemical Formula : C₁₇H₁₈O₄

- Molecular Weight : 286.33 g/mol

- CAS Number : 178445-83-5

- Melting Point : 132–134 °C

1. Cell Cycle Regulation

Research indicates that chalcone derivatives, including this compound, can influence the cell cycle in various cancer cell lines:

- G1 Phase Arrest : Studies have shown that this compound can induce G1 phase arrest by downregulating cyclin D1 and CDK4 expression, which are critical for cell cycle progression .

- G2/M Phase Arrest : Similar compounds have been reported to cause G2/M phase arrest in several human cancer cell lines, such as HeLa and K562 cells . This suggests a potential role for this compound in cancer therapy by inhibiting tumor cell proliferation.

2. Induction of Apoptosis

The ability to induce apoptosis is another significant aspect of the biological activity of this compound:

- Apoptotic Pathways : The compound has been linked to the activation of pro-apoptotic proteins like Bax and Bak while decreasing anti-apoptotic Bcl-2 family proteins. This shift promotes apoptosis in various cancer cell lines .

- Caspase Activation : Research indicates that this compound may enhance the activity of caspases (caspase-3 and caspase-9), which are crucial mediators of the apoptotic process .

Anticancer Activity

Given its ability to induce cell cycle arrest and apoptosis, this chalcone derivative shows promise as an anticancer agent. In vitro studies have demonstrated its effectiveness against several types of cancer cells:

| Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa (Cervical) | G2/M phase arrest | |

| K562 (Leukemia) | Induction of apoptosis | |

| U937 (Lung Cancer) | Cell cycle arrest |

Potential for Other Conditions

Beyond cancer treatment, there is emerging evidence supporting the use of chalcone derivatives in managing other health conditions due to their antioxidant and anti-inflammatory properties. These effects may be beneficial in conditions such as cardiovascular diseases and metabolic disorders .

Case Studies

Several studies have investigated the biological activities of chalcone derivatives similar to this compound:

- A study by Hseu et al. demonstrated that flavokawain B induced G2/M arrest in human oral carcinoma cells, suggesting that similar mechanisms may be at play with other chalcones .

- Another investigation highlighted the role of synthetic chalcones in inducing apoptosis through reactive oxygen species (ROS) generation in liver cancer cells .

Q & A

Q. What are the optimal synthetic conditions for 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one?

The compound can be synthesized via Claisen-Schmidt condensation using para-hydroxyacetophenone and substituted benzaldehydes. A typical procedure involves reacting 3,4-dimethoxyphenylacetone with 3-hydroxybenzaldehyde in ethanol under alkaline conditions (e.g., aqueous NaOH) at room temperature. This method achieves moderate yields (60-75%) and requires purification via recrystallization or column chromatography .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on multi-spectroscopic analysis :

- 1H and 13C NMR to identify proton environments and carbon frameworks.

- FT-IR for functional group verification (e.g., carbonyl stretch at ~1650 cm⁻¹).

- Mass spectrometry (MS) for molecular ion confirmation (m/z 286.32).

- Elemental microanalysis to validate purity (>95%) .

Q. What are the key physicochemical properties of this compound?

- Molecular formula : C₁₇H₁₈O₄.

- Molecular weight : 286.32 g/mol.

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) due to hydroxyl and methoxy groups.

- Stability : Sensitive to prolonged UV exposure; store in amber vials at 4°C .

Advanced Research Questions

Q. How can researchers address low yields or impurities in synthesis?

- Optimize reaction conditions : Replace ethanol with methanol to enhance solubility or use microwave-assisted synthesis for faster kinetics.

- Purification strategies : Employ gradient column chromatography (hexane:ethyl acetate) or preparative HPLC to isolate by-products (e.g., unreacted aldehydes).

- Continuous flow reactors : Improve scalability and reduce side reactions (e.g., overoxidation) .

Q. How to resolve discrepancies in spectroscopic data between batches?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by methoxy and hydroxyl groups.

- X-ray crystallography : Confirm stereochemistry and crystal packing (e.g., Acta Crystallographica data for analogous structures) .

- Batch consistency checks : Use standardized reaction protocols and internal reference standards.

Q. What experimental designs are suitable for studying its environmental fate?

- Environmental partitioning : Use OECD 105 guidelines to measure logP (predicted ~2.8) and assess bioavailability.

- Degradation studies : Conduct photolysis (UV irradiation) or hydrolysis (pH 3-9) to identify breakdown products (e.g., demethylated derivatives).

- Ecotoxicology : Apply Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (EC₅₀) .

Q. How to investigate structure-activity relationships (SAR) for bioactivity?

- Functional group modification : Synthesize analogs by replacing methoxy groups with halogens or trifluoromethyl moieties.

- Enzyme inhibition assays : Test against kinases or oxidoreductases to identify binding motifs (e.g., role of the 3-hydroxyphenyl group in hydrogen bonding).

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity outcomes?

- Purity discrepancies : Impurities >5% (e.g., residual solvents) can skew assay results. Validate purity via HPLC before testing.

- Solvent effects : DMSO may enhance membrane permeability, while aqueous buffers reduce solubility. Standardize solvent systems across studies.

- Cell line variability : Use isogenic cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How to reconcile conflicting stability data under acidic conditions?

- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) at pH 1-7. Monitor degradation via LC-MS to identify acid-labile groups (e.g., methoxy cleavage).

- Buffer selection : Use phosphate buffers (pH 6.8) instead of citrate to minimize catalytic effects .

Methodological Resources

- Synthetic protocols : Refer to Journal of Chemical and Pharmaceutical Research for stepwise procedures .

- Crystallographic data : Access Acta Crystallographica Section E for structural analogs .

- Environmental impact models : Utilize INCHEMBIOL project frameworks for fate analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.